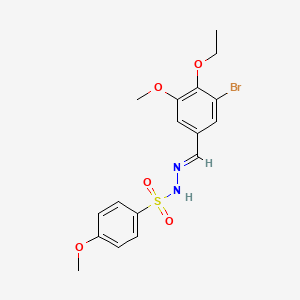![molecular formula C19H20N2O3 B5762328 3-[2-(2-isopropoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5762328.png)
3-[2-(2-isopropoxyphenoxy)ethyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of quinazolinone derivatives involves various chemical strategies to introduce substituents into the quinazolinone scaffold, enhancing its biological activities. Notably, lithiation techniques have been applied to quinazolinones, allowing for the introduction of various electrophiles to yield substituted derivatives. For instance, lithiation of 2-alkyl-3-amino and 2-alkyl-3-(methylamino)-4(3H)-quinazolinones followed by reaction with electrophiles has been demonstrated to produce 2-substituted derivatives in very good yields, showcasing the versatility of lithiation in functionalizing the quinazolinone ring (Smith et al., 1996).
Molecular Structure Analysis Quinazolinone derivatives exhibit a wide range of molecular structures, depending on the nature and position of substituents on the quinazolinone core. Structural and theoretical studies, including X-ray diffraction analyses and theoretical calculations, have been used to elucidate the conformation and electronic properties of these compounds. For example, studies on the structure and potential HIV-1 integrase inhibitory activity of quinazolinone derivatives have provided insights into their molecular conformations and interactions with biological targets (Vandurm et al., 2009).
Chemical Reactions and Properties Quinazolinones participate in a variety of chemical reactions, which can modify their chemical and biological properties. For instance, the lithiation of quinazolinones followed by reaction with electrophiles has been a key method for synthesizing diverse derivatives. This approach has enabled the synthesis of compounds with potential biological activities, including antimicrobial and hypolipidemic properties (Keith Smith et al., 1996).
Physical Properties Analysis The physical properties of quinazolinones, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies involving crystallography have revealed detailed insights into the molecular arrangements and interactions within crystals of quinazolinone derivatives, facilitating the understanding of their physical properties and their relation to chemical reactivity and biological activity.
Chemical Properties Analysis Quinazolinones exhibit a range of chemical properties, including reactivity towards electrophiles and nucleophiles, acidity of protons adjacent to the nitrogen atoms, and the ability to form hydrogen bonds. These properties are crucial for their chemical transformations and biological interactions. Research has focused on exploring the reactivity of quinazolinones in various chemical reactions to synthesize novel derivatives with enhanced biological activities.
- Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones (Mravljak et al., 2021)
- Lithiation of 3-(Acylamino)-2-unsubstituted-, 3-(Acylamino)-2-ethyl-, and 3-(Acylamino)-2-propyl-4(3H)-quinazolinones: Convenient Syntheses of More Complex Quinazolinones (Keith Smith et al., 1996).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-(2-propan-2-yloxyphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14(2)24-18-10-6-5-9-17(18)23-12-11-21-13-20-16-8-4-3-7-15(16)19(21)22/h3-10,13-14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSMIJIFLIWNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-isopropoxyphenoxy)ethyl]-4(3H)-quinazolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762263.png)
![N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5762265.png)
![(4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5762273.png)

![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5762296.png)
![3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762304.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5762316.png)

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5762319.png)

![4-[(3,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5762332.png)
![N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5762344.png)